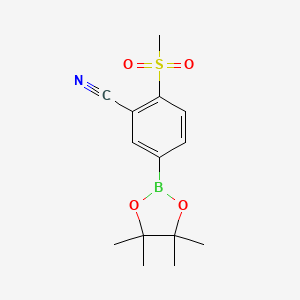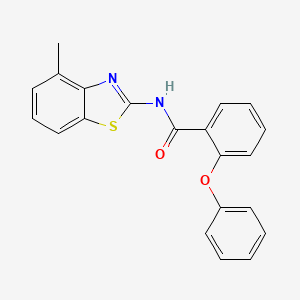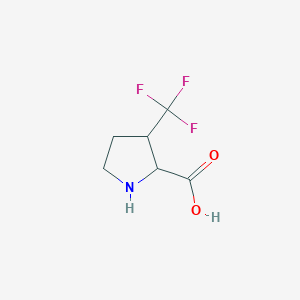
4-(4-isopropylphenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-isopropylphenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one” belongs to the class of organic compounds known as quinazolines which are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazoline ring, along with the isopropylphenyl and dimethyl groups. The exact structure would depend on the specific locations of these groups on the quinazoline ring .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. For example, the thioxo group could potentially undergo redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the quinazoline ring could contribute to its aromaticity and stability .科学的研究の応用
Antimycobacterial and Photosynthesis-Inhibiting Activities
Research on quinazoline-4-thiones, including derivatives similar to the specified compound, has shown promising antimycobacterial and photosynthesis-inhibiting activities. For instance, 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione, a closely related compound, exhibited higher activity than the standard isoniazid against Mycobacterium avium and M. kansasii. Additionally, many compounds in this group demonstrated effective photosynthesis-inhibiting activity, particularly in inhibiting the oxygen evolution rate in spinach chloroplasts (Kubicová et al., 2003).
Anticonvulsant and Antimicrobial Activities
Several derivatives of 2-thioxoquinazolin-4(3H)-ones have been synthesized and tested for their anticonvulsant and antimicrobial activities. Some compounds demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria and fungi. Additionally, certain derivatives showed potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Calcium Antagonist Activities
A study on 4-Aryl-7,7-dimethyl-5-oxo-1,2,3,4,5,6,7,8-octahydroquinazoline-2-thione derivatives revealed calcium antagonist activities. These compounds were tested on isolated rat ileum and lamb carotid artery, with some showing significant activity (Yarim et al., 2002).
Antioxidant and Antitumor Activity
Related derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones have been associated with interesting antioxidant and antitumor activities. Some compounds exhibited high activities as antioxidant and antitumor agents in various assays (Ismail & Elsayed, 2018).
Antibacterial Activity
Novel methods for synthesizing octahydroquinazoline derivatives have been explored, with some compounds showing significant in vitro antibacterial activity against common pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Kidwai, Saxena, Khan, & Thukral, 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7,7-dimethyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-11(2)12-5-7-13(8-6-12)17-16-14(20-18(23)21-17)9-19(3,4)10-15(16)22/h5-8,11,17H,9-10H2,1-4H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPBSGWESYAPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-[(2-Chlorophenyl)methylsulfanyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2642537.png)
![4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2642539.png)


![N-(2,5-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2642545.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2642546.png)





![4-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazine-1-carboxamide](/img/structure/B2642556.png)
![ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate](/img/structure/B2642558.png)

